

# An In-depth Technical Guide to 4-Iodobenzyl Alcohol: Discovery and Synthesis

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## Compound of Interest

Compound Name: 4-Iodobenzyl alcohol

Cat. No.: B097238

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This technical guide provides a comprehensive overview of **4-iodobenzyl alcohol**, a valuable intermediate in organic synthesis and drug discovery. The document details its initial discovery and first reported synthesis, provides in-depth experimental protocols for its preparation, and presents its key physicochemical and spectroscopic data in a structured format.

## Discovery and First Synthesis

The earliest known report of **4-iodobenzyl alcohol** dates back to 1868 by Beilstein and Kuhlberg, as documented in Justus Liebigs Annalen der Chemie. While the original publication details the exploration of toluene derivatives, a well-documented and reproducible synthesis was later published in Organic Syntheses. This procedure, starting from p-iodobenzyl bromide, remains a reliable method for the preparation of **4-iodobenzyl alcohol**.

## Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **4-iodobenzyl alcohol** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **4-Iodobenzyl Alcohol**

Property	Value	Reference
CAS Number	18282-51-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> IO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	234.03 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	White to pale cream crystals or powder	<a href="#">[2]</a>
Melting Point	72-75 °C	<a href="#">[3]</a>
Boiling Point	136 °C at 5 mmHg	<a href="#">[3]</a>
Solubility	Soluble in methanol	<a href="#">[3]</a>

Table 2: Spectroscopic Data for **4-Iodobenzyl Alcohol**

Spectrum Type	Peak/Shift ( $\delta$ )	Description
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\sim 7.65$ ppm	(d, 2H), Aromatic protons ortho to iodine
$\sim 7.05$ ppm	(d, 2H), Aromatic protons ortho to $\text{CH}_2\text{OH}$	
$\sim 4.60$ ppm	(s, 2H), Benzylic protons ( $\text{CH}_2$ )	
$\sim 1.60$ ppm	(s, 1H), Hydroxyl proton (OH)	
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\sim 141$ ppm	Quaternary aromatic carbon attached to $\text{CH}_2\text{OH}$
$\sim 137$ ppm	Aromatic CH ortho to iodine	
$\sim 129$ ppm	Aromatic CH ortho to $\text{CH}_2\text{OH}$	
$\sim 92$ ppm	Quaternary aromatic carbon attached to iodine	
$\sim 64$ ppm	Benzylic carbon ( $\text{CH}_2$ )	
IR (ATR)	$\sim 3300\text{ cm}^{-1}$	O-H stretch (broad)
$\sim 3000\text{-}2850\text{ cm}^{-1}$	C-H stretch (aromatic and aliphatic)	
$\sim 1590\text{ cm}^{-1}$	C=C stretch (aromatic)	
$\sim 1010\text{ cm}^{-1}$	C-O stretch	
$\sim 810\text{ cm}^{-1}$	C-H bend (para-disubstituted aromatic)	

## Experimental Protocols

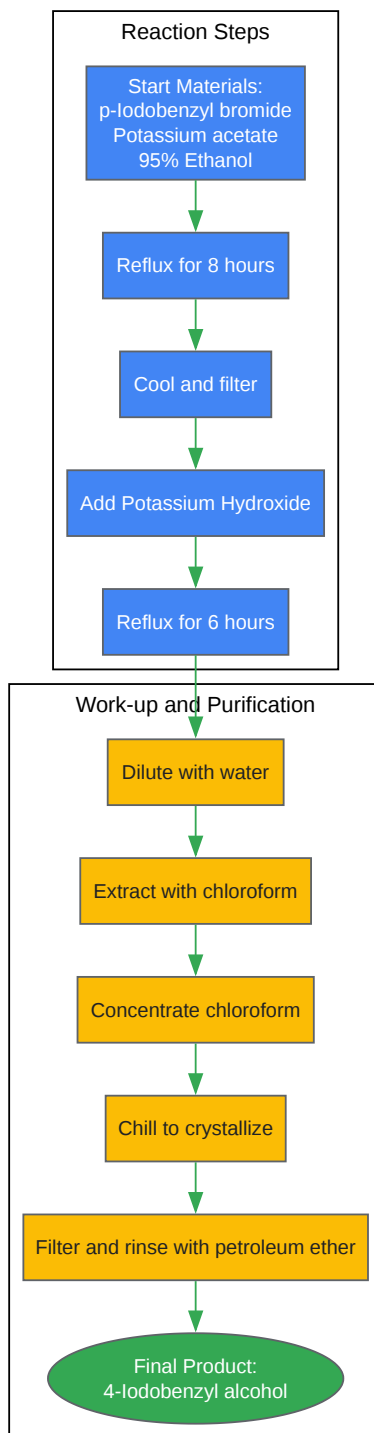
Two primary methods for the synthesis of **4-iodobenzyl alcohol** are detailed below. The first is a robust procedure from a well-established source, and the second offers an alternative route via direct iodination.

## Synthesis of 4-Iodobenzyl Alcohol from p-Iodobenzyl Bromide

This method, adapted from Organic Syntheses, involves a two-step, one-pot reaction starting from p-iodobenzyl bromide.<sup>[5]</sup> The first step is the formation of the acetate ester, which is then saponified in situ to yield the desired alcohol.

Experimental Workflow Diagram

## Workflow for the Synthesis of 4-Iodobenzyl Alcohol

[Click to download full resolution via product page](#)Caption: Synthesis of **4-Iodobenzyl Alcohol** from p-Iodobenzyl Bromide.

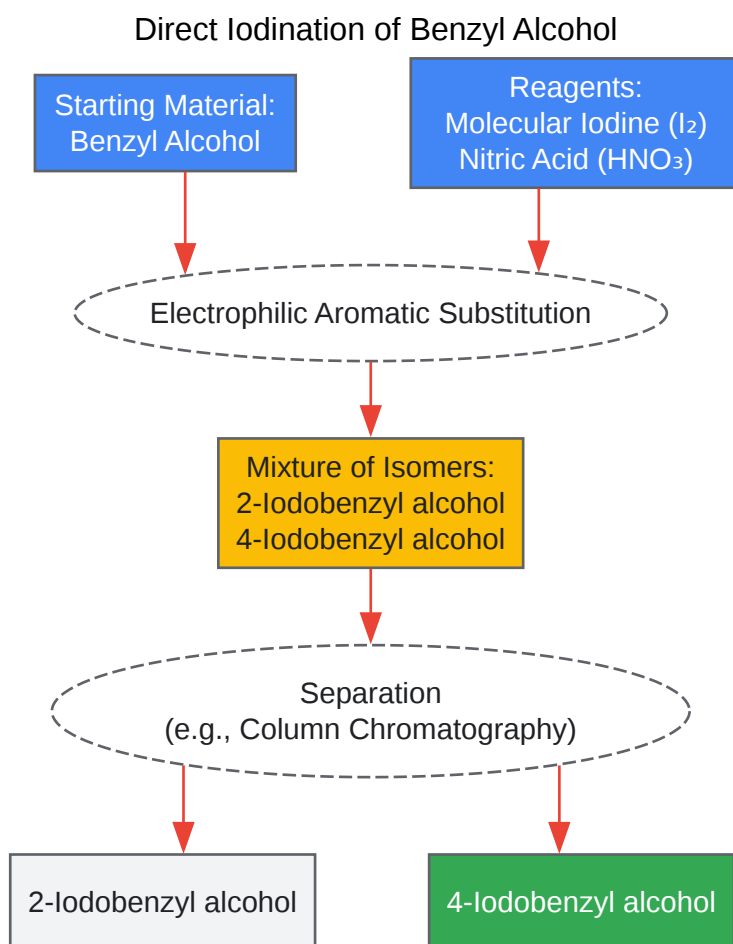
#### Procedure:

- A mixture of 148 g of p-iodobenzyl bromide, 52 g of potassium acetate, and 750 ml of 95% ethanol is refluxed for 8 hours.
  - The reaction mixture is then cooled, and the precipitated salt is removed by filtration.
  - To the filtrate, 33.6 g of potassium hydroxide is added, and the solution is refluxed for an additional 6 hours.
  - After the second reflux, the mixture is diluted with 2 L of water.
  - The resulting oily product is extracted with 500 ml of chloroform.
  - The chloroform extract is concentrated to a volume of 150 ml and then chilled.
  - The crystallized **4-iodobenzyl alcohol** is collected by filtration.
  - The solid is rinsed with petroleum ether. The rinse is added to the mother liquor to induce further crystallization of the product.
  - The combined yield of the product is 95–100 g (81–86%), with a melting point of 70–72 °C.
- [5]

## Direct Iodination of Benzyl Alcohol

An alternative approach to synthesize **4-iodobenzyl alcohol** is through the direct electrophilic iodination of benzyl alcohol. This method yields a mixture of ortho and para isomers, which can then be separated.[6]

#### Logical Relationship of Direct Iodination



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Caption: Isomer Formation in the Direct Iodination of Benzyl Alcohol.

General Procedure Outline:

- Benzyl alcohol is reacted with molecular iodine in the presence of nitric acid.
- The  $-CH_2OH$  group is an ortho-, para-directing group, leading to the formation of a mixture of 2-iodobenzyl alcohol and **4-iodobenzyl alcohol**.<sup>[6]</sup>
- The isomers can be separated based on their differing physical properties, such as solubility, using techniques like column chromatography.

This method may be suitable for smaller-scale syntheses where the separation of isomers is feasible. The procedure from p-iodobenzyl bromide is generally preferred for producing the para isomer specifically and on a larger scale.

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